1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide 1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097859-83-9
VCID: VC7491553
InChI: InChI=1S/C22H20FNO3/c23-18-9-7-17(8-10-18)22(11-12-22)21(26)24-14-19(25)15-3-5-16(6-4-15)20-2-1-13-27-20/h1-10,13,19,25H,11-12,14H2,(H,24,26)
SMILES: C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Molecular Formula: C22H20FNO3
Molecular Weight: 365.404

1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide

CAS No.: 2097859-83-9

Cat. No.: VC7491553

Molecular Formula: C22H20FNO3

Molecular Weight: 365.404

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide - 2097859-83-9

Specification

CAS No. 2097859-83-9
Molecular Formula C22H20FNO3
Molecular Weight 365.404
IUPAC Name 1-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopropane-1-carboxamide
Standard InChI InChI=1S/C22H20FNO3/c23-18-9-7-17(8-10-18)22(11-12-22)21(26)24-14-19(25)15-3-5-16(6-4-15)20-2-1-13-27-20/h1-10,13,19,25H,11-12,14H2,(H,24,26)
Standard InChI Key HYFYEAYUCLNTOA-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name delineates its structure: a cyclopropane ring substituted at the 1-position with a 4-fluorophenyl group and a carboxamide functional group. The amide nitrogen is further bonded to a 2-hydroxyethyl chain bearing a 4-(furan-2-yl)phenyl moiety. Key features include:

  • Cyclopropane core: A strained three-membered carbon ring known to influence conformational stability and metabolic resistance .

  • 4-Fluorophenyl group: Enhances lipophilicity and potential receptor-binding affinity, a common feature in CNS-targeting pharmaceuticals .

  • Furan-2-ylphenyl substituent: Introduces aromatic heterocyclic character, which may facilitate π-π stacking interactions with biological targets .

  • Hydroxyethyl linker: Provides polarity and hydrogen-bonding capacity, potentially improving solubility .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC21_{21}H19_{19}FN2_2O3_3
Molecular weight366.39 g/mol
Hydrogen bond donors2 (amide NH, hydroxyl OH)
Hydrogen bond acceptors5 (amide O, furan O, hydroxyl O)
Rotatable bonds6

Synthetic Pathways and Analogous Compounds

Retrosynthetic Analysis

The molecule can be dissected into three primary fragments:

  • 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Likely synthesized via [2+1] cyclopropanation of styrene derivatives with dihalocarbenes .

  • 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine: Potentially derived from reductive amination of 4-(furan-2-yl)benzaldehyde with ammonium acetate .

  • Amide coupling: A carbodiimide-mediated reaction (e.g., EDCI/HOBt) between the carboxylic acid and amine fragments .

Challenges in Synthesis

  • Cyclopropane stability: Ring strain may lead to side reactions during coupling steps, necessitating low-temperature conditions .

  • Furan reactivity: The furan ring’s susceptibility to electrophilic substitution requires protecting groups during functionalization .

PropertyPredictionRationale
LogP~3.2High aromaticity and fluorophenyl
Solubility (aqueous)<10 µg/mLLimited polar surface area
CYP3A4 inhibitionModerateFuran rings as potential substrates

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